molecular formula C14H9F5O B1295737 Bis(4-fluorophenyl)trifluoromethyl carbinol CAS No. 733-83-5

Bis(4-fluorophenyl)trifluoromethyl carbinol

Cat. No. B1295737
CAS RN: 733-83-5
M. Wt: 288.21 g/mol
InChI Key: FLLLTDUIYQQQQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-fluorophenyl)trifluoromethyl carbinol (BFTFC) is a highly fluorinated organic compound that has a wide range of applications in both scientific research and industrial fields. It is a highly fluorinated compound that can be used as a solvent, a reagent, and a building block for the synthesis of other compounds. BFTFC is also known as 2,4-difluoro-3-trifluoromethylphenol and is a colorless liquid with a melting point of -20 °C. BFTFC is a versatile compound with a wide range of applications due to its unique properties, such as its high solubility in both organic solvents and water.

Mechanism of Action

The mechanism of action of Bis(4-fluorophenyl)trifluoromethyl carbinol is not detailed in the search results. As a building block in the synthesis of various compounds, its mechanism of action would depend on the specific compound it is incorporated into .

Safety and Hazards

Bis(4-fluorophenyl)trifluoromethyl carbinol is intended for research use only and is not intended for medicinal, household, or other uses . In case of skin contact, it is recommended to wash off with soap and plenty of water . In case of eye contact, it is recommended to flush eyes with water as a precaution .

Future Directions

Bis(4-fluorophenyl)trifluoromethyl carbinol is an important building block for synthesizing antipsychotic drugs such as fluspirilene, pimozide, and penfluridol . It is also used in the total synthesis of Tunicamycin V, a homologous nucleoside antibiotic . Its future directions would likely involve its continued use in the synthesis of these and potentially other compounds.

properties

IUPAC Name

2,2,2-trifluoro-1,1-bis(4-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F5O/c15-11-5-1-9(2-6-11)13(20,14(17,18)19)10-3-7-12(16)8-4-10/h1-8,20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLLTDUIYQQQQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(C2=CC=C(C=C2)F)(C(F)(F)F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30293322
Record name 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

733-83-5
Record name 733-83-5
Source DTP/NCI
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,2-Trifluoro-1,1-bis(4-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30293322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 733-83-5
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